molecular formula C18H18N6O3S B2823820 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034600-02-5

2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2823820
CAS RN: 2034600-02-5
M. Wt: 398.44
InChI Key: SYIUMAFRBUTMOX-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various chemical reactions, employing innovative methodologies to create complex structures with potential biological activities. Studies have demonstrated the utility of sulfonamide groups in constructing novel heterocyclic compounds, including triazepines, pyrimidines, azoles, and oxadiazoles, through reactions with different anilines and phenacyl bromides. These synthetic approaches offer pathways to a wide range of chemical entities with diverse properties and potential applications (Khodairy et al., 2016; Farag et al., 2011).

Biological Activities

The biological activities of compounds containing the benzenesulfonamide motif have been extensively studied, revealing their potential as antimicrobial, antifungal, and enzyme inhibitory agents. For instance, derivatives have shown promising antifungal and antibacterial properties, highlighting their potential in addressing resistance issues and developing new therapeutic agents (Hassan et al., 2013; Alafeefy et al., 2015).

Applications in Medicinal Chemistry

The exploration of these compounds in medicinal chemistry has identified several with significant inhibitory effects on human carbonic anhydrase isozymes, crucial for understanding and intervening in various physiological and pathological processes. This research has paved the way for developing novel inhibitors with potential applications in treating diseases like glaucoma, epilepsy, obesity, and cancer, by targeting specific isoforms of carbonic anhydrase (Ghorab et al., 2014; Lolak et al., 2020).

properties

IUPAC Name

2,4-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-11-6-7-15(12(2)9-11)28(25,26)19-10-16-21-22-17-14(5-4-8-24(16)17)18-20-13(3)23-27-18/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIUMAFRBUTMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

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